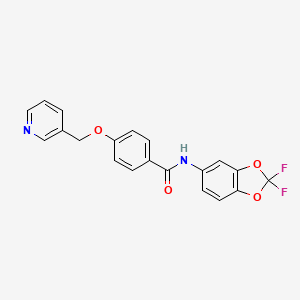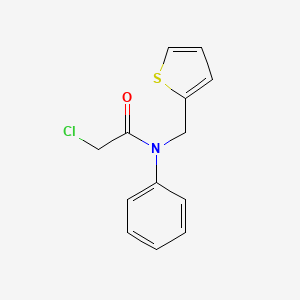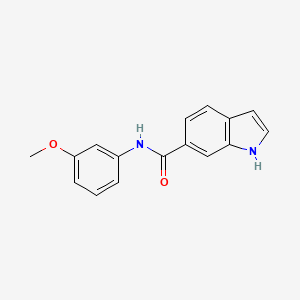
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as N-(2-ethyl-6-methylphenyl)-4-(fluoromethoxy)-3-sulfamoylbenzamide (EMBF), is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用机制
The exact mechanism of action of EMBF is not fully understood. However, it is believed that EMBF exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumorigenesis. EMBF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
EMBF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, EMBF has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is believed to be due to the inhibition of vascular endothelial growth factor (VEGF) signaling. EMBF has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of EMBF is that it has been extensively studied in both in vitro and in vivo experiments, making it a well-characterized compound. However, one of the limitations of EMBF is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of EMBF. One area of interest is the development of EMBF derivatives with improved solubility and potency. Another area of interest is the investigation of the neuroprotective effects of EMBF, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-angiogenic effects of EMBF could be further investigated for their potential use in the treatment of cancer.
合成方法
The synthesis of EMBF involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield EMBF. The overall yield of this reaction is approximately 65%.
科学研究应用
EMBF has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in both in vitro and in vivo studies. In addition, EMBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-15(21-3)14(17)10-13/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAKHCPXJEYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)



![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

